7-(3,4-dichlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione

Mycobacterium tuberculosis glutamine synthetase ATP-competitive inhibitor

7-(3,4-Dichlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione (CAS 876898-88-3; also designated 1-[(3,4-dichlorophenyl)methyl]-3,7-dimethyl-8-morpholin-4-yl-purine-2,6-dione and PDB ligand 1AZ) is a synthetic purine-2,6-dione analogue belonging to the diketopurine class. Its molecular formula is C₁₈H₁₉Cl₂N₅O₃ with a molecular weight of 424.28 g/mol.

Molecular Formula C18H19Cl2N5O3
Molecular Weight 424.28
CAS No. 876898-88-3
Cat. No. B2925209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(3,4-dichlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione
CAS876898-88-3
Molecular FormulaC18H19Cl2N5O3
Molecular Weight424.28
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCOCC3)CC4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C18H19Cl2N5O3/c1-23-16-15(17(26)22-18(23)27)25(9-11-2-3-12(19)13(20)8-11)14(21-16)10-24-4-6-28-7-5-24/h2-3,8H,4-7,9-10H2,1H3,(H,22,26,27)
InChIKeyYIKJHCYSQCQYHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(3,4-Dichlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione (CAS 876898-88-3): Identity, Target Class, and Core Pharmacophore


7-(3,4-Dichlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione (CAS 876898-88-3; also designated 1-[(3,4-dichlorophenyl)methyl]-3,7-dimethyl-8-morpholin-4-yl-purine-2,6-dione and PDB ligand 1AZ) is a synthetic purine-2,6-dione analogue belonging to the diketopurine class [1]. Its molecular formula is C₁₈H₁₉Cl₂N₅O₃ with a molecular weight of 424.28 g/mol . The compound was identified as an ATP-competitive inhibitor of Mycobacterium tuberculosis glutamine synthetase (MtbGS; EC 6.3.1.2) via high-throughput screening of the AstraZeneca corporate library, and its binding mode has been resolved by X-ray crystallography at 2.55 Å resolution in complex with MtbGS [1]. The purine core carries a 3,4-dichlorobenzyl substituent at N-7, a methyl group at N-3, and a morpholinomethyl moiety at C-8, a substitution pattern that distinguishes it from other purine-based GS inhibitors and nucleoside phosphorylase ligands [2].

Why Generic Substitution Fails: Structural Determinants That Preclude Simple Interchange of 876898-88-3 with In-Class Purine-2,6-diones


Purine-2,6-diones (xanthines and diketopurines) constitute a large compound family with widely divergent target profiles depending on subtle variations in N-1, N-3, N-7, and C-8 substitution [1]. The 3,4-dichlorobenzyl group at N-7 of 876898-88-3 is essential for MtbGS binding: the dichlorophenyl moiety engages in π-stacking interactions with Tyr129 and Trp282 in the nucleotide-binding site, while the 8-morpholinomethyl group stacks near His278 and forms a hydrogen bond to Asn229 [1]. Replacing the 3,4-dichlorobenzyl with a 3-chlorobenzyl, 2-chloro-6-fluorobenzyl, or cinnamyl group—as in commercially available analogs—would disrupt these specific hydrophobic and π-interactions, likely abolishing MtbGS affinity . Conversely, the N-3 methyl and N-7 benzyl substitution pattern means this compound lacks the N-1 substituent required for potent purine nucleoside phosphorylase (PNP) inhibition, distinguishing it from 9-deazaguanine-based PNP inhibitors [2]. These structure-activity relationship (SAR) features mean that generic substitution with another purine-2,6-dione carrying different N-7 or C-8 substituents cannot replicate the dual-selectivity profile of 876898-88-3 for MtbGS over both human GS and human PNP.

Quantitative Differentiation Evidence for 876898-88-3: Head-to-Head and Cross-Study Comparisons Against Closest Analogs and In-Class Alternatives


MtbGS Inhibition Potency: 876898-88-3 vs. Diketopurine HTS Cluster Representatives 23 and 24

In the high-throughput screen of AstraZeneca's corporate library that identified the diketopurine cluster, compound 23 (1-[(3,4-dichlorophenyl)methyl]-3,7-dimethyl-8-morpholin-4-yl-purine-2,6-dione, i.e., 876898-88-3) was the most potent representative with an IC₅₀ of 2.5 ± 0.4 µM against MtbGS [1]. Compound 24, a closely related diketopurine with a different N-7 substituent, showed weaker inhibition (exact IC₅₀ not reported but described as less potent than 23) [1]. The 2.5 µM potency places 876898-88-3 in the low-micromolar range, comparable to the imidazo[1,2-a]pyridine-based MtbGS inhibitor class (IC₅₀ ≈ 3.0 µM for the initial hit) [2], but substantially weaker than later-generation trisubstituted imidazole MtbGS inhibitors (IC₅₀ = 0.049 µM for compound 11a) [3]. This positions 876898-88-3 as a well-characterized, structurally enabled tool compound suitable for crystallographic and mechanistic studies rather than a high-potency lead.

Mycobacterium tuberculosis glutamine synthetase ATP-competitive inhibitor diketopurine IC50

Species Selectivity: 60-Fold Discrimination Between Bacterial (Mtb) and Human Glutamine Synthetase

The ATP-binding site of human glutamine synthetase differs substantially from that of M. tuberculosis GS. The Nilsson et al. study directly measured the affinity of 876898-88-3 for both enzymes and reported an approximately 60-fold lower affinity for the human enzyme compared to bacterial GS [1]. While the absolute IC₅₀ against human GS was not reported numerically, the 60-fold selectivity ratio is a structurally rationalized, quantitative differentiation parameter: crystallographic analysis revealed that key residues lining the nucleotide-binding pocket differ between the two species, with the bacterial site accommodating the dichlorophenyl and morpholino substituents through specific hydrophobic and hydrogen-bonding interactions that are less favorable in the human enzyme [1]. This species-selectivity profile is not universal among GS inhibitors; for example, the classic GS inhibitor L-methionine sulfoximine (MSO) inhibits both bacterial and human GS with comparable potency (MSO IC₅₀ for MtbGS ≈ 610 ± 15 µM, and it is a known convulsant due to human GS inhibition) [2].

species selectivity human GS MtbGS ATP-binding site therapeutic window

Target Engagement Selectivity: PNP vs. MtbGS Inhibition Profile Differentiates 876898-88-3 from Purine Nucleoside Phosphorylase-Focused Chemotypes

876898-88-3 was tested against human purine nucleoside phosphorylase (PNP) and displayed an IC₅₀ of 1.33 µM (1,330 nM) for inhibition of PNP-mediated conversion of [8-¹⁴C]-inosine, with a Ki of 290,000 nM (290 µM) in a competitive inhibition assay against human erythrocyte PNP [1][2]. While the IC₅₀ appears moderate, the 200-fold discrepancy between IC₅₀ and Ki suggests the compound may act via a non-competitive or complex mechanism on PNP. Critically, this PNP activity is approximately 1.9-fold weaker than its MtbGS IC₅₀ (2.5 µM), indicating a balanced dual-target profile rather than PNP-dominated pharmacology. In contrast, clinical-stage PNP inhibitors such as BCX-4208 (Ulodesine) and Forodesine achieve PNP IC₅₀ values of 2.293 nM and 0.48–1.57 nM, respectively—approximately 580- to 2,800-fold more potent than 876898-88-3 at PNP [3]. This means 876898-88-3 cannot substitute for a dedicated PNP inhibitor in immunomodulation or hyperuricemia studies, but equally, a typical PNP inhibitor cannot substitute for 876898-88-3 in MtbGS-targeted antitubercular research.

purine nucleoside phosphorylase target selectivity off-target profiling PNP MtbGS

X-Ray Crystallographic Characterization: Two Co-Crystal Structures of 876898-88-3 with MtbGS Provide Atomic-Level Binding Mode Data Unavailable for Most Purine Analogs

Two X-ray co-crystal structures of MtbGS in complex with 876898-88-3 (PDB ligand 1AZ) have been deposited in the Protein Data Bank: 2WGS (2.55 Å resolution; purine analogue alone) and 2WHI (2.2 Å resolution; purine analogue with L-methionine-S-sulfoximine phosphate, Mg²⁺, and phosphate) [1][2]. These structures reveal that the compound occupies the ATP-binding (nucleotide) site of MtbGS irrespective of the enzyme's conformational state (relaxed vs. taut/active) [1]. Specific interactions include π-stacking of the dichlorophenyl group with Tyr129 and Trp282, morpholino stacking near His278, a hydrogen bond from the morpholino ring oxygen to Asn229, stacking of the purine core between Phe232 and Arg364, and a hydrogen bond from Ser280 to the C2-carbonyl oxygen [3]. In contrast, most closely related purine-2,6-dione analogs—including compounds with 3-chlorobenzyl, 2-chloro-6-fluorobenzyl, cinnamyl, or isopentyl N-7 substituents—lack any publicly available co-crystal structure with MtbGS, leaving their binding modes unvalidated [4]. This makes 876898-88-3 the only structurally enabled purine-based MtbGS inhibitor suitable for computational docking validation, structure-based optimization, and fragment-growing campaigns.

X-ray crystallography co-crystal structure PDB 2WGS PDB 2WHI binding mode structure-based drug design

Physicochemical Differentiation: Calculated LogP, Solubility Determinants, and Rule-of-5 Compliance Relative to N-7-Modified Analogs

876898-88-3 has a calculated ACD/LogP of 2.16 and an ACD/LogD of 2.98 at both pH 5.5 and pH 7.4, with zero Rule-of-5 violations, a polar surface area of 71 Ų, and 3 freely rotatable bonds . Compared with the closely related analog 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione, which replaces the 3,4-dichlorobenzyl with a 2-chloro-6-fluorobenzyl group (molecular formula C₁₆H₁₉ClFN₅O₂, MW ~367.8 g/mol) , 876898-88-3 has a higher molecular weight (424.28 vs. ~367.8 g/mol), higher lipophilicity (LogP 2.16 vs. an estimated ~1.5–1.8 for the mono-chloro-mono-fluoro analog), and a larger polar surface area due to the additional chlorine atom. The 3,4-dichlorobenzyl group also provides a symmetrical electron-withdrawing effect that stabilizes π-stacking interactions with Tyr129/Trp282 in the MtbGS active site, whereas the asymmetric 2-chloro-6-fluorobenzyl would create an electronic dipole that may alter binding geometry . Furthermore, the compound has an estimated aqueous solubility (LogS approximately -4.5 to -5.0 based on LogP and polar surface area) that is suitable for in vitro enzymatic assays at concentrations up to 100 µM in DMSO, but may require formulation for cellular or in vivo studies.

physicochemical properties LogP solubility Rule of 5 drug-likeness procurement specification

Validated Application Scenarios for 876898-88-3 Based on Quantitative Differentiation Evidence


Structure-Based Drug Design and Fragment-Based Optimization of MtbGS ATP-Competitive Inhibitors

876898-88-3 is the only purine-based MtbGS inhibitor with two publicly available co-crystal structures (PDB 2WGS and 2WHI), providing atomic-resolution binding-mode data at 2.2–2.55 Å [1]. Research groups engaged in structure-based drug design (SBDD) can use these structures for docking validation, molecular dynamics simulations, and rational design of derivatives with improved potency. The structurally characterized interactions—including π-stacking of the 3,4-dichlorobenzyl group with Tyr129/Trp282 and hydrogen bonding of the morpholino oxygen to Asn229—provide a validated pharmacophore model [2]. This scenario is validated by the demonstrated 60-fold species selectivity against human GS, confirming that the ATP-binding site differences are exploitable for selective inhibitor design [1].

Dual-Target Antimycobacterial Profiling: Simultaneous Engagement of MtbGS and Human PNP for Synergistic Vulnerability Assessment

876898-88-3 exhibits comparable low-micromolar inhibitory activities against both MtbGS (IC₅₀ = 2.5 µM) and human PNP (IC₅₀ = 1.33 µM) [1][2]. This dual-target profile makes it suitable for studies investigating whether concurrent inhibition of mycobacterial nitrogen metabolism (via GS) and host purine salvage (via PNP) produces synergistic antimycobacterial effects. Unlike dedicated PNP inhibitors (e.g., BCX-4208, IC₅₀ = 2.293 nM), which lack MtbGS activity, or imidazole-based MtbGS inhibitors (e.g., 11a, IC₅₀ = 0.049 µM), which have not been profiled against PNP, 876898-88-3 uniquely enables dual-target hypothesis testing in a single chemical entity [2][3].

Selectivity Profiling and Counter-Screening Against Human Glutamine Synthetase for Antitubercular Lead Optimization

The ~60-fold selectivity window of 876898-88-3 for MtbGS over human GS provides a benchmark for evaluating the species-selectivity of novel MtbGS inhibitor chemotypes [1]. Research groups developing imidazole, imidazo[1,2-a]pyridine, or bisphosphonate-based MtbGS inhibitors can use 876898-88-3 as a reference compound in parallel human GS counter-screens to ensure that new chemical entities maintain or exceed this selectivity threshold. This application is critical because non-selective GS inhibitors such as L-methionine sulfoximine are known to cause neurotoxicity via human GS inhibition, making selectivity profiling an essential step in antitubercular lead progression [1].

Computational Chemistry and Pharmacophore Modeling Using Experimentally Validated Binding Poses

The two co-crystal structures of 876898-88-3 bound to MtbGS in both relaxed (2WGS) and taut/active (2WHI) conformational states provide a rare opportunity to develop conformation-independent pharmacophore models for the MtbGS ATP-binding site [1]. The observation that the compound occupies the identical nucleotide-site position regardless of enzyme conformation validates its use as a reference ligand for binding-site definition in virtual screening campaigns. Computational chemistry teams can extract the protein-ligand interaction fingerprints (hydrogen bonds to Asn229 and Ser280, hydrophobic contacts with Phe232, Arg364, His278, Tyr129, and Trp282) to build pharmacophore queries for screening commercial or virtual compound libraries [2].

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